6-((3-Methoxyphenyl)sulfonyl)pyridazin-3-ol
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Overview
Description
6-((3-Methoxyphenyl)sulfonyl)pyridazin-3-ol is a compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of a sulfonyl group and a methoxyphenyl group in the structure of this compound enhances its chemical reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-Methoxyphenyl)sulfonyl)pyridazin-3-ol typically involves the reaction of 3-methoxybenzenesulfonyl chloride with pyridazin-3-ol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
6-((3-Methoxyphenyl)sulfonyl)pyridazin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted pyridazin-3-ol derivatives.
Scientific Research Applications
6-((3-Methoxyphenyl)sulfonyl)pyridazin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-((3-Methoxyphenyl)sulfonyl)pyridazin-3-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 6-(3-Methoxyphenyl)pyridazin-3-ol
- 6-(4-Methoxyphenyl)sulfonyl)pyridazin-3-ol
- 6-(3-Methoxyphenyl)sulfonyl)pyridazin-3-one
Uniqueness
6-((3-Methoxyphenyl)sulfonyl)pyridazin-3-ol is unique due to the presence of both a sulfonyl group and a methoxyphenyl group, which confer distinct chemical reactivity and biological activities compared to other similar compounds .
Properties
Molecular Formula |
C11H10N2O4S |
---|---|
Molecular Weight |
266.28 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)sulfonyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H10N2O4S/c1-17-8-3-2-4-9(7-8)18(15,16)11-6-5-10(14)12-13-11/h2-7H,1H3,(H,12,14) |
InChI Key |
SLOAROROJWSYRY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)C2=NNC(=O)C=C2 |
Origin of Product |
United States |
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